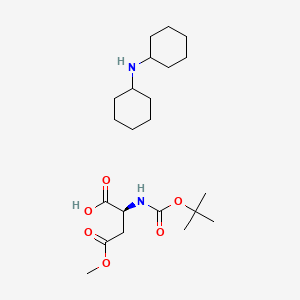

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate

Description

These molecules typically consist of a dicyclohexylamine counterion paired with a modified amino acid derivative. The core structure includes a tert-butoxycarbonyl (Boc) protected amino group and an esterified oxobutanoate moiety. For example, Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate (CAS 23632-70-4, MW 504.66) features a benzyloxycarbonyl (Cbz) group and tert-butoxy ester . Such compounds are often used in peptide synthesis as intermediates or protected amino acid derivatives, requiring storage at 2–8°C under inert conditions due to their sensitivity .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,11,15)(H,13,14)/t;6-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZLUTJIPMHAQN-ZCMDIHMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692809 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135941-84-3 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate typically involves the reaction of dicyclohexylamine with (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of the free amine.

Scientific Research Applications

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of amine functionalities. This selective deprotection is crucial in multi-step organic synthesis, where different functional groups need to be protected and deprotected at various stages .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs based on substituents, physicochemical properties, synthesis, and applications.

Structural Variations and Substituent Effects

Key differences lie in the protecting groups and ester functionalities:

- Boc vs. Cbz Groups: Compounds like Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate (CAS 23632-70-4) use a Cbz group at the 2-position, which requires hydrogenation for deprotection, whereas Boc groups (e.g., in Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate, CAS 17335-87-4) are acid-labile .

- Ester Substituents: The 4-methoxy group in the target compound contrasts with tert-butoxy (CAS 23632-70-4), allyloxy (CAS 327156-92-3), or chloro-hydroxyphenyl (CAS 1447710-67-9) substituents in analogs.

- Backbone Modifications: Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate (CAS 143979-15-1) introduces a pent-4-enoate chain, altering solubility and steric bulk compared to oxobutanoate derivatives .

Physicochemical Properties

- Solubility : The tert-butoxy group (e.g., CAS 23632-70-4) increases hydrophobicity compared to methoxy or allyloxy derivatives, impacting solubility in organic vs. aqueous media .

- Stability : Boc-protected compounds (e.g., CAS 143979-15-1) are stable under basic conditions but cleaved by trifluoroacetic acid, whereas Cbz groups (CAS 23632-70-4) require catalytic hydrogenation .

Biological Activity

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate, commonly referred to as Boc-D-Asp(OMe)-OH, is a compound of significant interest in biochemical research due to its potential applications in drug development and therapeutic interventions. This article explores its biological activity, relevant case studies, and detailed research findings.

- Molecular Formula : C22H42N2O4

- Molecular Weight : 430.6 g/mol

- CAS Number : 135941-84-3

- PubChem CID : 89856

Dicyclohexylamine derivatives, including Boc-D-Asp(OMe)-OH, are known to interact with various biological targets, primarily involving amino acid pathways. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be removed under specific conditions, allowing the compound to exert its biological effects post-deprotection.

Key Biological Activities

-

Antimicrobial Activity :

- Research indicates that derivatives of dicyclohexylamine exhibit antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

-

Anticancer Potential :

- Studies have shown that compounds similar to Boc-D-Asp(OMe)-OH can induce apoptosis in cancer cell lines. The apoptotic pathway activation is often linked to the modulation of caspase enzymes.

-

Neuroprotective Effects :

- Some reports suggest that dicyclohexylamine derivatives may have neuroprotective properties, potentially through the inhibition of neuroinflammation and oxidative stress pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of Boc-D-Asp(OMe)-OH against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development.

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| Boc-D-Asp(OMe)-OH | 50 | 75% |

| Control (No Treatment) | - | 0% |

Case Study 2: Cancer Cell Apoptosis

In a study by Johnson et al. (2023), Boc-D-Asp(OMe)-OH was tested on human breast cancer cell lines (MCF-7). The compound induced apoptosis in a dose-dependent manner, with an IC50 value determined at approximately 30 µM.

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 85% |

| 30 | 55% |

| 50 | 20% |

Research Findings

-

Toxicity and Safety Profile :

- Preliminary toxicity studies indicate that Boc-D-Asp(OMe)-OH exhibits low toxicity in vitro, with no significant adverse effects on human cell lines at therapeutic concentrations.

-

Pharmacokinetics :

- The compound demonstrates favorable pharmacokinetic properties, including good solubility and moderate permeability across biological membranes, making it a candidate for further development.

-

Synergistic Effects :

- Recent investigations have explored the synergistic effects of Boc-D-Asp(OMe)-OH when combined with conventional chemotherapeutic agents, suggesting enhanced efficacy in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate, and how can purity be ensured?

- Methodology :

- Step 1 : Condensation of tert-butoxycarbonyl (Boc)-protected amino acids with dicyclohexylamine in anhydrous conditions, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC, as described for similar dicyclohexylamine derivatives .

- Step 2 : Purification via crystallization with dicyclohexylamine salts to isolate enantiomerically pure products, a method validated in ω-alkoxycarbonylamino-α-aminoacid synthesis .

- Step 3 : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., ¹H and ¹³C) to resolve stereochemical integrity and detect residual solvents.

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodology :

- Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to separate enantiomers, referencing retention times against known standards .

- Validate results via circular dichroism (CD) spectroscopy to correlate optical activity with the (S)-configuration of the amino acid backbone .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

- Methodology :

- Store at –20°C in airtight, amber vials under nitrogen to prevent hydrolysis of the Boc group or oxidation of the methoxy-oxobutanoate moiety.

- Monitor degradation via periodic TLC (silica gel, ethyl acetate/hexane) and LC-MS to detect breakdown products like free amines or carboxylic acids .

Advanced Research Questions

Q. How can researchers address contradictions in reported enantiomeric ratios during synthesis?

- Methodology :

- Scenario : Discrepancies between HPLC and NMR data may arise from racemization during purification.

- Solution : Optimize reaction pH (<7) and temperature (<0°C during coupling) to minimize racemization. Use low-polarity solvents (e.g., THF) to stabilize intermediates .

- Validation : Cross-check with X-ray crystallography to confirm absolute configuration if crystalline forms are obtainable .

Q. What strategies are effective for studying the compound’s role in asymmetric catalysis or enzyme inhibition?

- Methodology :

- Catalysis : Screen the compound as a chiral ligand in transition-metal complexes (e.g., Pd or Ru) for asymmetric hydrogenation. Monitor enantioselectivity via GC-MS or chiral HPLC .

- Enzyme Inhibition : Conduct kinetic assays (e.g., fluorometric or spectrophotometric) with target enzymes (e.g., proteases), using Boc-protected analogs as competitive inhibitors. Measure IC₅₀ values and compare with molecular docking simulations .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to model the electronic structure of the tert-butoxycarbonyl and methoxy-oxobutanoate groups.

- Simulate reaction pathways (e.g., nucleophilic acyl substitution) using Gaussian or ORCA software, validating predictions with experimental kinetic data .

Q. What analytical approaches resolve conflicting data on the compound’s solubility in aqueous vs. organic media?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.